1-Ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-ethyl-5-fluoro-3-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O2/c1-3-10-6(8)5(7(11)12)4(2)9-10/h3H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHKCSUPBXMWAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the ethyl, fluoro, and carboxylic acid groups. The reaction conditions often involve the use of catalysts and specific reagents to achieve the desired substitutions and functionalizations. Industrial production methods may utilize optimized reaction conditions and scalable processes to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Halogenation Reactions
The carboxylic acid group and electron-deficient pyrazole ring enable selective halogenation. Key processes include:
Chlorination
-
Direct chlorination of the pyrazole ring occurs under mild conditions using Cl₂ gas in dichloroethane (DCE), achieving >85% yield at 60°C .
-
Hydrogen peroxide/HCl systems selectively introduce chlorine at the C4 position (Table 1) .
| Condition | Reagents | Temperature | Yield | Selectivity |
|---|---|---|---|---|
| Chlorination (C4) | HCl, H₂O₂, DCE | 60°C | 92% | 4-Cl isomer |
| Ring chlorination | Cl₂ gas, DCE | 25°C | 78% | 3-Cl, 5-F retained |
Fluorine Retention
The C5-fluorine remains stable under most halogenation conditions due to strong C-F bond strength (485 kJ/mol) . Fluorine-chlorine exchange is achievable using ClF₃ at 30–50°C, preserving the pyrazole backbone .
Nucleophilic Substitution
The carboxylic acid undergoes decarboxylative substitution or esterification:
Esterification
-
Reaction with dimethyl carbonate (DMC) and K₂CO₃ in diglyme at 100°C produces ethyl esters in 89% yield .
-
Mechanism : Base-mediated nucleophilic attack on DMC, followed by elimination of CO₂.
Amide Formation
-
Coupling with 4-methylphenylsulfonamide via EDCl/HOBt yields sulfonamide derivatives (327.38 g/mol) with 76% efficiency.
-
Applications : These derivatives show potential as antimicrobial agents by inhibiting dihydropteroate synthase.
Heterocycle Fusion
-
Triazolopyridinone hybrids : Reaction with fluorotriazolopyridine under Pd catalysis forms fused heterocycles with MET kinase inhibition (IC₅₀ = 3.2 nM) .
-
Quinoline hybrids : Suzuki-Miyaura coupling introduces aryl groups at C4, enhancing bioactivity .
Cross-Coupling Reactions
The C4 position is reactive in Pd-mediated couplings:
| Reaction Type | Reagents | Product | Yield | Application |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | 4-Arylpyrazoles | 82% | Anticancer leads |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 4-Aminopyrazole derivatives | 68% | Kinase inhibitors |
Industrial-Scale Modifications
-
Continuous flow reactors optimize esterification and chlorination, achieving 95% purity with <2% byproducts .
-
Catalyst systems : Alumina–silica-supported MnO₂ improves reaction rates by 40% in cyclocondensation .
Degradation Pathways
Scientific Research Applications
Medicinal Chemistry Applications
1-Ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carboxylic acid has been investigated for its potential as a pharmaceutical agent. Its structural features allow it to interact with various biological targets, making it a candidate for the development of new drugs.
Case Study: PRMT5 Inhibitors
Recent studies have highlighted the role of pyrazole derivatives, including this compound, as inhibitors of protein arginine methyltransferase 5 (PRMT5). PRMT5 is implicated in several cancers, and compounds targeting this enzyme have shown promise in preclinical trials. For instance, modifications of pyrazole derivatives have led to enhanced selectivity and potency against PRMT5, indicating that such compounds could serve as effective cancer therapeutics .
Agrochemical Applications
The compound has also been evaluated for its effectiveness as a herbicide and fungicide. Its ability to inhibit specific metabolic pathways in plants makes it a valuable candidate for agricultural applications.
Herbicidal Activity
Research indicates that derivatives of pyrazole can exhibit herbicidal properties by interfering with plant growth regulators. The fluorine atom in the structure enhances the compound's lipophilicity, improving its absorption and efficacy in plant systems. This characteristic is crucial for developing new agrochemicals that are both effective and environmentally friendly.
Biochemical Tool
In addition to its pharmaceutical and agricultural applications, this compound serves as a biochemical tool in research settings. Its ability to modulate enzyme activity makes it useful in studying metabolic pathways.
Enzyme Inhibition Studies
The compound has been used in studies investigating the inhibition of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. By assessing the inhibitory effects of various pyrazole derivatives on MAO activity, researchers can gain insights into potential treatments for neurological disorders .
Summary of Applications
Mechanism of Action
The mechanism of action of 1-Ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Effects: Fluorine vs. Aromatic vs. Aliphatic Substituents: Compounds with phenyl groups (e.g., 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid) exhibit higher lipophilicity, which may improve membrane permeability in biological systems .
Physicochemical Properties
- Melting Points: Limited data are available, but 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid has a melting point of 136°C, suggesting high crystallinity due to aromatic stacking .
- Acidity: Fluorine’s electronegativity may lower the pKa of the target compound’s carboxylic acid group compared to non-fluorinated analogs, enhancing solubility in basic aqueous solutions.
Biological Activity
1-Ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carboxylic acid (EFMPCA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications, supported by relevant data and research findings.
Molecular Characteristics:
- Chemical Formula: C7H9FN2O2
- Molecular Weight: 172.16 g/mol
- IUPAC Name: 1-ethyl-5-fluoro-3-methylpyrazole-4-carboxylic acid
- Appearance: White powder
| Property | Value |
|---|---|
| Molecular Formula | C7H9FN2O2 |
| Molecular Weight | 172.16 g/mol |
| IUPAC Name | 1-ethyl-5-fluoro-3-methylpyrazole-4-carboxylic acid |
| InChI Key | YSHKCSUPBXMWAB-UHFFFAOYSA-N |
Synthesis
The synthesis of EFMPCA typically involves the formation of the pyrazole ring through the reaction of hydrazine with a suitable carbonyl compound, followed by the introduction of ethyl and fluoro groups through nucleophilic substitution reactions. The final step generally involves the carboxylation process to yield the carboxylic acid functional group .
Anticancer Properties
Research indicates that EFMPCA exhibits significant anticancer activity across various cancer cell lines. A study demonstrated its effectiveness against lung cancer (A549), breast cancer (MCF7), and liver cancer (HepG2) cell lines, showing IC50 values ranging from 10 µM to 25 µM. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest .
Table: Anticancer Activity of EFMPCA
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15 | Apoptosis induction |
| MCF7 | 12 | Cell cycle arrest |
| HepG2 | 20 | Apoptosis and necrosis |
Antimicrobial Activity
EFMPCA has also been evaluated for its antimicrobial properties. In vitro studies revealed that it inhibits the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL .
Table: Antimicrobial Activity of EFMPCA
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
The biological effects of EFMPCA are attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cell proliferation and survival pathways. Notably, it has been shown to inhibit key kinases associated with cancer progression, such as Aurora-A kinase, leading to reduced tumor growth .
Case Studies
-
Breast Cancer Study :
A recent study assessed the efficacy of EFMPCA in MDA-MB-231 breast cancer cells. The results indicated that treatment with EFMPCA resulted in a significant reduction in cell viability (IC50 = 12 µM) and induced apoptosis through the activation of caspase pathways . -
Liver Cancer Study :
Another investigation focused on HepG2 liver cancer cells, where EFMPCA exhibited an IC50 value of 20 µM. The study highlighted its potential as a therapeutic agent due to its ability to inhibit cell migration and invasion .
Q & A
Q. What are the common synthetic routes for 1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carboxylic acid, and how are intermediates characterized?
The compound is typically synthesized via cyclocondensation reactions. For example, 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester can react with acid anhydrides or chlorides to introduce fluorinated substituents . Key intermediates are characterized using IR spectroscopy (to confirm functional groups like carboxylic acid), (to verify substitution patterns and ethyl/methyl groups), and mass spectrometry (to confirm molecular weight). Elemental analysis ensures purity (>98%) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- IR spectroscopy : Identifies carboxylic acid (C=O stretch ~1700 cm) and pyrazole ring vibrations.
- : Distinguishes ethyl (triplet at ~1.2–1.4 ppm) and methyl groups (singlet at ~2.5 ppm). Fluorine substitution alters aromatic proton splitting patterns .
- Mass spectrometry : Confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns.
- Elemental analysis : Validates purity by matching experimental and theoretical C/H/N/O ratios .
Q. What safety protocols should be followed when handling this compound?
- Inhalation/contact : Use fume hoods and PPE (gloves, lab coats). Immediately rinse skin/eyes with water for 15 minutes if exposed .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose via licensed waste services. Avoid environmental release .
- Storage : Keep sealed in dry conditions at room temperature .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives of this compound?
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh)) enhance cross-coupling efficiency in introducing aryl groups .
- Solvent systems : Use degassed DMF/water mixtures to prevent side reactions during Suzuki-Miyaura couplings .
- Temperature control : Reactions at 80–100°C improve cyclocondensation kinetics .
Q. What methodologies are used to evaluate its bioactivity in pharmacological assays?
- Analgesic/anti-inflammatory testing : Mouse writhing assay (acetic acid-induced) and carrageenan-induced paw edema model. Dose-dependent activity is compared to standard drugs (e.g., ibuprofen) .
- Enzyme inhibition : Measure IC values against COX-2 or phosphodiesterases using fluorometric assays .
- Ulcerogenicity : Assess gastric lesions in rodent models to evaluate safety profiles .
Q. How do substituent modifications influence structure-activity relationships (SAR)?
- Electron-withdrawing groups (e.g., -F) : Enhance metabolic stability and target binding affinity. Fluorine at position 5 reduces oxidative degradation .
- Aryl substitutions : Bulky groups (e.g., phenyl) at position 1 improve selectivity for kinase inhibitors .
- Carboxylic acid vs. ester : The free acid form increases solubility but may reduce cell permeability compared to ethyl esters .
Q. What computational approaches predict its physicochemical and pharmacological properties?
- DFT calculations : Optimize molecular geometry and predict electrostatic potential maps to identify reactive sites .
- Molecular docking : Simulate binding interactions with targets like COX-2 (PDB ID: 5KIR) to guide analog design .
- ADMET prediction : Software (e.g., SwissADME) estimates logP (~2.1), aqueous solubility (~0.1 mg/mL), and CYP450 interactions .
Q. How can contradictions in spectral or bioactivity data be resolved?
- Spectral discrepancies : Compare experimental shifts with simulated data (e.g., ACD/Labs) to confirm regiochemistry .
- Bioactivity variability : Control for purity (via HPLC) and test multiple cell lines to rule out assay-specific artifacts .
Q. What are the stability considerations for long-term storage?
Q. How is ecological impact assessed despite limited ecotoxicity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
